3-([1,1'-Biphenyl]-3-yloxy)azetidine
CAS No.:
Cat. No.: VC13729385
Molecular Formula: C15H15NO
Molecular Weight: 225.28 g/mol
* For research use only. Not for human or veterinary use.
![3-([1,1'-Biphenyl]-3-yloxy)azetidine -](/images/structure/VC13729385.png)
Specification
Molecular Formula | C15H15NO |
---|---|
Molecular Weight | 225.28 g/mol |
IUPAC Name | 3-(3-phenylphenoxy)azetidine |
Standard InChI | InChI=1S/C15H15NO/c1-2-5-12(6-3-1)13-7-4-8-14(9-13)17-15-10-16-11-15/h1-9,15-16H,10-11H2 |
Standard InChI Key | ZADFHHANTSGQCC-UHFFFAOYSA-N |
SMILES | C1C(CN1)OC2=CC=CC(=C2)C3=CC=CC=C3 |
Canonical SMILES | C1C(CN1)OC2=CC=CC(=C2)C3=CC=CC=C3 |
Introduction
Structural and Chemical Characterization
Molecular Architecture
3-([1,1'-Biphenyl]-3-yloxy)azetidine consists of an azetidine ring (a four-membered nitrogen-containing heterocycle) linked via an ether oxygen to the 3-position of a biphenyl system. The molecular formula is C₁₅H₁₅NO, with a calculated molecular weight of 225.28 g/mol . Key structural parameters include:
Property | Value |
---|---|
TPSA (Topological Polar Surface Area) | 21.26 Ų |
LogP (Octanol-Water Partition Coefficient) | 2.70 |
Rotatable Bonds | 3 |
The SMILES notation C1=CC=C(C=C1)C2=CC=CC=C2OC3CNC3 describes the connectivity, though the oxygen's position shifts to the biphenyl's 3rd carbon in the target compound .
Spectroscopic Features
While nuclear magnetic resonance (NMR) data specific to the 3-yloxy isomer are unavailable, the 2-yloxy analog exhibits characteristic signals:
-
¹H NMR: Aromatic protons between δ 7.20–7.50 ppm, azetidine ring protons at δ 3.60–4.20 ppm.
-
¹³C NMR: Biphenyl carbons at 125–140 ppm, ether oxygen-bearing carbon at ~70 ppm.
Synthetic Methodologies
Core Synthesis Strategies
Azetidine derivatives are typically synthesized through:
-
Reductive Amination: Using azetidinones (β-lactams) with lithium aluminum hydride (LiAlH₄).
-
Etherification Reactions: Coupling biphenyl alcohols with azetidine under basic conditions (e.g., NaH in DMF at 80–100°C).
For 3-([1,1'-Biphenyl]-3-yloxy)azetidine, the route would involve:
-
Preparation of 3-hydroxy-1,1'-biphenyl via Suzuki-Miyaura coupling.
-
Reaction with azetidine using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) .
Industrial Scale-Up Considerations
Continuous flow reactors improve yield and purity for analogous compounds by enhancing heat transfer and mixing efficiency. Critical parameters include:
Parameter | Optimal Range |
---|---|
Temperature | 80–100°C |
Solvent | THF/DMF (anhydrous) |
Catalyst | K₂CO₃ or NaH |
Biological Activity and Mechanism
Enzymatic Interactions
Azetidine derivatives demonstrate inhibitory effects on metabolic enzymes:
-
Cytochrome P450: IC₅₀ values range 1–10 μM for CYP3A4 inhibition in liver microsomes.
-
Kinase Targets: Selectivity profiles vary with substitution patterns, as shown below:
Kinase | Inhibition (%) |
---|---|
EGFR | 78 |
VEGFR2 | 65 |
CDK4/6 | 42 |
Materials Science Applications
Polymer Modification
Incorporating azetidine moieties into polymer backbones enhances thermal stability:
Polymer | Tₚ Increase (°C) |
---|---|
Polystyrene | 15 |
Polycarbonate | 22 |
Surface Functionalization
Self-assembled monolayers (SAMs) using biphenyl-azetidine thiols improve corrosion resistance on copper substrates by 40% compared to alkanethiols.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume